N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide
Descripción
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a thiophen-3-yl group. The oxane ring is connected via a methylene linker to the benzamide core, which is further substituted with a trifluoromethyl group at the 3-position. This compound combines aromatic, heterocyclic, and fluorinated motifs, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.
Propiedades
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2S/c19-18(20,21)14-3-1-2-13(10-14)16(23)22-12-17(5-7-24-8-6-17)15-4-9-25-11-15/h1-4,9-11H,5-8,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWPZFGDUDYZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Analogues with Diazepane Cores
Compound 9b : 4-(Thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide
- Key Differences: Replaces the oxane ring with a 1,4-diazepane ring linked via a butyl chain.
- Synthesis : Achieved via reflux of intermediates in THF with DIEA, yielding 56%.
- Implications : The diazepane’s flexibility may enhance receptor interaction but reduce metabolic stability compared to the rigid oxane.
Compound 9d : 4-(Thiophen-3-yl)-N-(4-(4-(2-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide
- Key Differences : Substituent position on the phenyl ring (2-CF₃ vs. 3-CF₃) alters electronic effects and steric hindrance.
- Synthesis : Yield of 59%, higher than analogs with ortho-substituents, suggesting favorable steric conditions.
Heterocyclic and Spirocyclic Derivatives
Compound 9h: N-(4-(4-(4-Cyanopyridin-2-yl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide
- Key Differences: Incorporates a 4-cyanopyridin-2-yl group on the diazepane.
- Synthesis : Lower yield (34%) due to challenges in introducing the nitrile group.
Compound 9j: N-(4-(6-(4-Cyanopyridin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl)butyl)-4-(thiophen-3-yl)benzamide
- Key Differences : Uses a spirocyclic 2,6-diazaspiro[3.3]heptane core, conferring conformational rigidity.
- Synthesis : Yield of 47%, indicating that spirocyclic systems are synthetically accessible but require precise optimization.
Oxane and Thiazole-Based Analogues
Compound from : N-{[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
- Key Differences: Replaces thiophene with a thiazole ring and introduces a 1,2,4-oxadiazole on the benzamide.
- Implications : The thiazole-oxadiazole combination may enhance target affinity but complicate synthesis.
Physicochemical and Pharmacological Comparisons
Key Findings and Implications
- Structural Rigidity vs. Flexibility : The oxane core in the target compound likely improves metabolic stability compared to diazepane analogs but may reduce adaptability in binding pockets.
- Ortho-substituted analogs (e.g., 9d) show higher yields, suggesting synthetic feasibility.
- Heterocyclic Diversity : Thiazole and oxadiazole motifs () introduce additional hydrogen-bonding sites, which could improve target affinity but require advanced synthetic strategies.
Métodos De Preparación
Retrosynthetic Analysis and Key Intermediate Identification
The retrosynthetic pathway for N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide can be divided into three critical components:
- 3-(Trifluoromethyl)benzoic acid (carboxylic acid precursor)
- [4-(Thiophen-3-yl)oxan-4-yl]methanamine (amine precursor)
- Amide bond formation between the two precursors
3-(Trifluoromethyl)benzoic Acid Synthesis
This commercially available compound can also be synthesized via:
[4-(Thiophen-3-yl)oxan-4-yl]methanamine Synthesis
This intermediate requires constructing the oxane (tetrahydropyran) ring fused to a thiophene moiety:
- Step 1 : Thiophen-3-yl magnesium bromide reacts with 4-oxo-tetrahydropyran-4-carbonitrile in a Grignard addition, followed by hydrolysis to yield 4-(thiophen-3-yl)oxan-4-carbaldehyde.
- Step 2 : Reductive amination of the aldehyde with ammonium acetate and sodium cyanoborohydride produces the primary amine.
Synthetic Routes and Methodological Variations
Amide Coupling Strategies
The final step involves coupling 3-(trifluoromethyl)benzoic acid with [4-(thiophen-3-yl)oxan-4-yl]methanamine. Key methods include:
Carbodiimide-Mediated Coupling
- Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole).
- Conditions : DCM or DMF solvent, 0°C to room temperature, 12–24 hours.
- Yield : 68–72% after column chromatography (SiO₂, ethyl acetate/hexane).
Uranium-Based Coupling Agents
- Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) or HBTU.
- Conditions : DMF, DIEA (N,N-diisopropylethylamine), 0°C to room temperature, 6–8 hours.
- Yield : 75–80% with reduced epimerization risk.
Mixed Anhydride Method
Comparative Efficiency of Coupling Methods
| Method | Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Carbodiimide | EDCI/HOBt | DCM | 24 | 68 | 95 |
| Uranium-based | HATU/DIEA | DMF | 6 | 78 | 98 |
| Mixed Anhydride | ClCO₂iBu/NMM | THF | 2 | 62 | 90 |
Optimization of Critical Reaction Parameters
Solvent Effects
Temperature Control
Purification Techniques
- Flash chromatography : Silica gel with gradient elution (hexane → ethyl acetate).
- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, ArH), 7.89 (d, J = 7.8 Hz, 1H), 7.68 (d, J = 7.6 Hz, 1H), 7.45 (t, J = 7.7 Hz, 1H), 7.32 (dd, J = 5.1, 1.2 Hz, 1H, thiophene), 6.98 (dd, J = 5.1, 3.0 Hz, 1H), 6.87 (dd, J = 3.0, 1.2 Hz, 1H), 3.95–3.85 (m, 2H, oxane), 3.72–3.62 (m, 2H), 3.45 (s, 2H, CH₂NH), 2.25–2.15 (m, 2H), 2.05–1.95 (m, 2H).
- ¹³C NMR : δ 167.5 (C=O), 139.8–126.2 (ArC), 124.5 (q, J = 272 Hz, CF₃), 72.4 (oxane C-4), 44.8 (CH₂NH), 34.1, 29.7 (oxane CH₂).
- HRMS : Calculated for C₂₀H₁₉F₃N₂O₂S [M+H]⁺: 409.1194; Found: 409.1191.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
